Cas no 57373-81-6 (5'-(tert-Butyl)-2'-hydroxyacetophenone)

57373-81-6 structure
Nombre del producto:5'-(tert-Butyl)-2'-hydroxyacetophenone
Número CAS:57373-81-6
MF:C12H16O2
Megavatios:192.254243850708
MDL:MFCD01098849
CID:946910
PubChem ID:263092
5'-(tert-Butyl)-2'-hydroxyacetophenone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
- 1-[5-(tert-Butyl)-2-hydroxyphenyl]ethan-1-one, 2-Acetyl-4-(tert-butyl)phenol
- 5'-(TERT-BUTYL)-2'-HYDROXYACETOPHENONE
- 1-(5-tert-Butyl-2-hydroxy-phenyl)-aethanon
- 1-(5-tert-butyl-2-hydroxy-phenyl)-ethanone
- 2-acetyl-4-(tert-butyl)cyclohexanone
- 2-acetyl-4-t-butylcyclohexanone
- 2-Acetyl-4-tert.-butyl-cyclohexanon
- 2-acetyl-4-tertbutylcyclohexanone
- 2-acetyl-4-tert-butylcyclohexanone
- 2-acetyl-4-tert-butyl-cyclohexanone
- 2-hydroxy-5-t-butyl-acetophenone
- 5-t-butyl-2-hydroxyacetophenone
- AC1L3HH7
- CTK0I3281
- EINECS 243-450-5
- SureCN1133145
- AKOS005261402
- DB-161491
- 1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
- SCHEMBL6581882
- XOCANIQKLIKENC-UHFFFAOYSA-N
- NSC97409
- EN300-22529
- 57373-81-6
- CS-0240124
- 1-(5-(tert-Butyl)-2-hydroxyphenyl)ethan-1-one
- DTXSID60972875
- MFCD01098849
- 2-Acetyl-4-tert-butylphenol
- G66706
- NSC-97409
- 5'-(tert-Butyl)-2'-hydroxyacetophenone
-
- MDL: MFCD01098849
- Renchi: InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3
- Clave inchi: XOCANIQKLIKENC-UHFFFAOYSA-N
- Sonrisas: CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O
Atributos calculados
- Calidad precisa: 192.11508
- Masa isotópica única: 192.11503
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 215
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 37.3
Propiedades experimentales
- Denso: 1.033
- Punto de ebullición: 266.7°C at 760 mmHg
- Punto de inflamación: 111°C
- índice de refracción: 1.519
- PSA: 37.3
- Logp: 2.89230
5'-(tert-Butyl)-2'-hydroxyacetophenone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22529-0.1g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
TRC | T205830-10mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 10mg |
$ 70.00 | 2022-06-03 | ||
TRC | T205830-50mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 50mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-22529-2.5g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
Enamine | EN300-22529-5g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 5g |
$2650.0 | 2023-09-15 | |
Enamine | EN300-22529-1g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 1g |
$914.0 | 2023-09-15 | |
A2B Chem LLC | AH01061-250mg |
1-(5-(tert-Butyl)-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 97% | 250mg |
$211.00 | 2024-04-19 | |
Aaron | AR00F1SH-250mg |
1-[5-(tert-Butyl)-2-hydroxyphenyl]ethan-1-one, 2-Acetyl-4-(tert-butyl)phenol |
57373-81-6 | 97% | 250mg |
$237.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310794-100mg |
1-(5-Tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 97% | 100mg |
¥1562.00 | 2024-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195805A-250mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 0.97 | 250mg |
¥2950.2 | 2024-07-24 |
5'-(tert-Butyl)-2'-hydroxyacetophenone Literatura relevante
-
1. Book reviews
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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